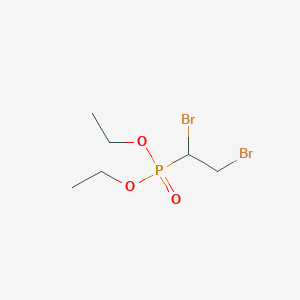![molecular formula C21H29Cl2NO3 B14514788 2-[(2,2-Dichloroethenyl)carbamoyl]phenyl dodecanoate CAS No. 62513-88-6](/img/structure/B14514788.png)
2-[(2,2-Dichloroethenyl)carbamoyl]phenyl dodecanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(2,2-Dichloroethenyl)carbamoyl]phenyl dodecanoate is a chemical compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in various industrial and pharmaceutical applications. This compound is characterized by the presence of a dodecanoate ester linked to a phenyl ring, which is further substituted with a dichloroethenyl carbamoyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2,2-Dichloroethenyl)carbamoyl]phenyl dodecanoate typically involves the reaction of 2-[(2,2-Dichloroethenyl)carbamoyl]phenol with dodecanoyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester bond. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control of reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-[(2,2-Dichloroethenyl)carbamoyl]phenyl dodecanoate can undergo various chemical reactions, including:
Oxidation: The phenyl ring can be oxidized to form quinones or other oxidized derivatives.
Reduction: The dichloroethenyl group can be reduced to form the corresponding ethyl or ethylene derivatives.
Substitution: The carbamoyl group can be substituted with other nucleophiles, leading to the formation of different carbamate derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as amines, alcohols, or thiols can be used in the presence of a base to facilitate the substitution reaction.
Major Products Formed
Oxidation: Quinones or other oxidized phenyl derivatives.
Reduction: Ethyl or ethylene derivatives of the original compound.
Substitution: Various carbamate derivatives depending on the nucleophile used.
Scientific Research Applications
2-[(2,2-Dichloroethenyl)carbamoyl]phenyl dodecanoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of other carbamate derivatives.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and interaction with cellular components.
Medicine: Investigated for its potential use as a pharmaceutical agent, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: Utilized in the production of polymers, coatings, and other materials due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-[(2,2-Dichloroethenyl)carbamoyl]phenyl dodecanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The dichloroethenyl carbamoyl group can form covalent bonds with nucleophilic residues in the active site of enzymes, leading to inhibition of enzyme activity. This can affect various biochemical pathways and cellular processes, depending on the specific enzyme targeted.
Comparison with Similar Compounds
Similar Compounds
- **2-[(2,2-Dichloroethenyl)carbamoyl]phenyl butanoate
- **2-[(2,2-Dichloroethenyl)carbamoyl]phenyl hexanoate
- **2-[(2,2-Dichloroethenyl)carbamoyl]phenyl octanoate
Uniqueness
2-[(2,2-Dichloroethenyl)carbamoyl]phenyl dodecanoate is unique due to its longer dodecanoate ester chain, which can influence its solubility, reactivity, and interaction with biological systems. This makes it distinct from other similar compounds with shorter ester chains, potentially leading to different applications and effects.
Properties
CAS No. |
62513-88-6 |
|---|---|
Molecular Formula |
C21H29Cl2NO3 |
Molecular Weight |
414.4 g/mol |
IUPAC Name |
[2-(2,2-dichloroethenylcarbamoyl)phenyl] dodecanoate |
InChI |
InChI=1S/C21H29Cl2NO3/c1-2-3-4-5-6-7-8-9-10-15-20(25)27-18-14-12-11-13-17(18)21(26)24-16-19(22)23/h11-14,16H,2-10,15H2,1H3,(H,24,26) |
InChI Key |
OPEUFCUUVIIFGZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCC(=O)OC1=CC=CC=C1C(=O)NC=C(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


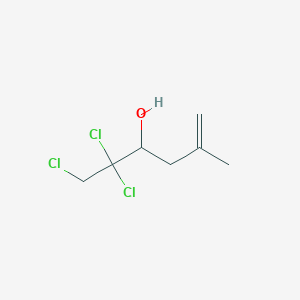
![3-[(2,3-Dimethyl-1H-indol-5-yl)amino]-1-phenylbut-2-en-1-one](/img/structure/B14514709.png)
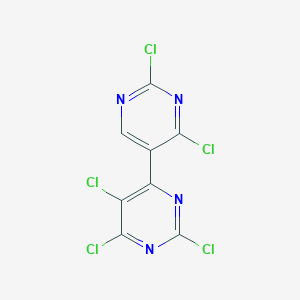
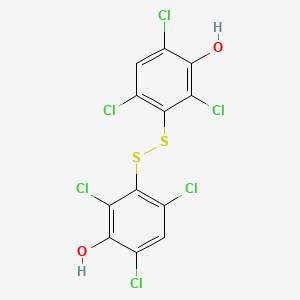
![Tris[(1-methylcyclopentyl)methyl]alumane](/img/structure/B14514725.png)
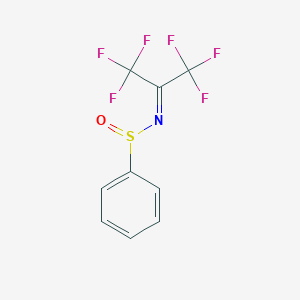
![Piperidinium, 1-methyl-1-[2-[(1-oxopentyl)oxy]ethyl]-](/img/structure/B14514741.png)
![N,N-Dimethyl-7-[methyl(octyl)amino]-3H-phenothiazin-3-iminium chloride](/img/structure/B14514755.png)
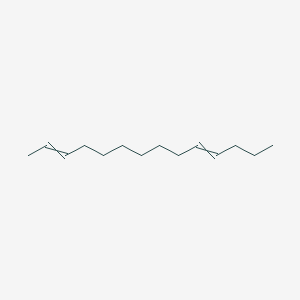
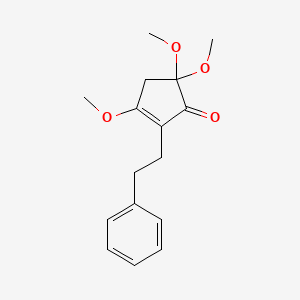
![1-tert-Butyl-4-iodobicyclo[2.2.1]heptane](/img/structure/B14514770.png)
![Phenyl 2-[(2,6-dichloropyridin-3-yl)oxy]propanoate](/img/structure/B14514771.png)
